Bms 182874

Description

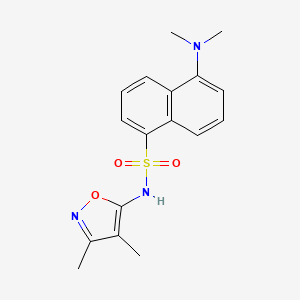

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRGSRRZKSJHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165205 | |

| Record name | BMS 182874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153042-42-3 | |

| Record name | BMS 182874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS 182874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BMS-182874: A Technical Guide to its Mechanism of Action as a Selective Endothelin ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-182874 is a potent and selective, non-peptide antagonist of the endothelin A (ETA) receptor.[1][2][3][4] As an orally active compound, it has been instrumental in elucidating the physiological and pathological roles of the endothelin system, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the mechanism of action of BMS-182874, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the ETA Receptor

The primary mechanism of action of BMS-182874 is its competitive and selective blockade of the endothelin A (ETA) receptor.[1] The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the ETA and ETB receptors. ET-1, a potent vasoconstrictor, exhibits a high affinity for the ETA receptor, which is predominantly expressed on vascular smooth muscle cells.

By competitively binding to the ETA receptor, BMS-182874 prevents the binding of endothelin-1 (ET-1) and subsequently inhibits its downstream effects. This antagonism has been demonstrated to be highly selective for the ETA receptor, with a more than 1000-fold lower affinity for the ETB receptor.

Signaling Pathway

The ETA receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by ET-1, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium is a critical event leading to the contraction of vascular smooth muscle cells and also plays a role in cellular proliferation. BMS-182874, by blocking the initial binding of ET-1 to the ETA receptor, effectively inhibits this entire signaling cascade.

Caption: ETA receptor signaling pathway and the inhibitory action of BMS-182874.

Quantitative Pharmacological Data

The potency and selectivity of BMS-182874 have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Binding Affinities and Inhibitory Constants

| Parameter | Species | Cell/Tissue Type | Value | Reference |

| Ki | Rat | Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | |

| Ki | Human | CHO cells expressing human ETA receptor | 48 nM | |

| Ki | - | ETB receptors | > 50 µM | |

| IC50 | - | vsm-A10 cells | 0.150 µM | |

| KB | - | VSM-A10 cells (Inositol phosphate accumulation) | 75 nM | |

| KB | - | VSM-A10 cells (Calcium mobilization) | 140 nM | |

| KB | Rabbit | Isolated carotid artery | 520 nM |

Table 2: In Vivo Efficacy

| Parameter | Species | Model | Route of Administration | Value | Reference |

| ED50 | Rat | Conscious, normotensive (inhibition of ET-1 pressor response) | Oral | 30 µmol/kg | |

| ED50 | Rat | Conscious, normotensive (inhibition of ET-1 pressor response) | Intravenous | 24 µmol/kg |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of BMS-182874.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor.

Objective: To measure the competitive inhibition of [125I]-ET-1 binding to ETA receptors by BMS-182874.

Materials:

-

Cell membranes from VSM-A10 cells or CHO cells expressing the human ETA receptor.

-

[125I]-Endothelin-1 (Radioligand).

-

BMS-182874 (Test compound).

-

Non-labeled Endothelin-1 (for non-specific binding determination).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [125I]-ET-1 (typically near its Kd value), and varying concentrations of BMS-182874.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [125I]-ET-1 binding against the concentration of BMS-182874. Determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated production of inositol phosphates, a downstream signaling event of ETA receptor activation.

Objective: To quantify the effect of BMS-182874 on ET-1-induced inositol phosphate (IP) accumulation in cultured cells.

Materials:

-

Cultured cells expressing the ETA receptor (e.g., VSM-A10 cells).

-

[3H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Endothelin-1 (Agonist).

-

BMS-182874 (Antagonist).

-

Perchloric acid or other quenching solution.

-

Anion exchange chromatography columns (e.g., Dowex).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874 in stimulation buffer containing LiCl.

-

Stimulation: Add ET-1 to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.

-

Extraction: Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.

-

Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the concentration of BMS-182874 to determine its inhibitory potency (KB).

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following ETA receptor activation and its inhibition by BMS-182874.

Objective: To measure the effect of BMS-182874 on ET-1-induced intracellular calcium release.

Materials:

-

Cultured cells expressing the ETA receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Endothelin-1 (Agonist).

-

BMS-182874 (Antagonist).

-

A fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for its de-esterification and trapping within the cells.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874.

-

Stimulation: Add ET-1 to the cells while continuously monitoring the fluorescence signal.

-

Data Acquisition: Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

-

Data Analysis: Quantify the peak increase in intracellular calcium concentration in the presence of different concentrations of BMS-182874 to determine its inhibitory constant (KB).

Vascular Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological response of vasoconstriction and its inhibition by BMS-182874.

Objective: To assess the ability of BMS-182874 to inhibit ET-1-induced contraction of isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., from rabbit carotid artery or rat aorta).

-

Organ bath system with an isometric force transducer.

-

Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Endothelin-1 (Vasoconstrictor).

-

BMS-182874 (Antagonist).

-

Potassium chloride (KCl) solution (for viability testing).

Procedure:

-

Tissue Preparation: Dissect and mount arterial rings in the organ bath system.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Viability Check: Contract the tissues with a high concentration of KCl to ensure their viability.

-

Pre-incubation: Wash the tissues and pre-incubate with varying concentrations of BMS-182874.

-

Contraction: Add cumulative concentrations of ET-1 to generate a concentration-response curve for contraction.

-

Data Recording: Record the isometric tension developed by the arterial rings.

-

Data Analysis: Compare the ET-1 concentration-response curves in the absence and presence of BMS-182874. A rightward shift in the concentration-response curve is indicative of competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Conclusion

BMS-182874 is a well-characterized, potent, and selective competitive antagonist of the endothelin ETA receptor. Its mechanism of action involves the direct blockade of ET-1 binding, leading to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade and subsequent physiological responses such as vasoconstriction and smooth muscle cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

References

- 1. A rapid bead-based radioligand binding assay for the determination of target-binding fraction and quality control of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainvta.tech [brainvta.tech]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 4. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

BMS-182874: A Technical Guide to a Selective ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a potent, orally active, and highly selective nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a significant role in various physiological and pathophysiological processes, including cardiovascular diseases.[4][5] The biological effects of ET-1 are mediated through two receptor subtypes, ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin. The selectivity of BMS-182874 for the ETA receptor makes it a valuable tool for investigating the physiological roles of the ETA receptor and a potential therapeutic agent for conditions characterized by ETA receptor overactivation, such as hypertension and other cardiovascular disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-182874, providing insights into its binding affinity and functional antagonism at endothelin receptors.

Table 1: In Vitro Binding Affinity of BMS-182874

| Target Receptor | Cell Line/Tissue | Radioligand | Kᵢ (nM) | Selectivity (over ETB) | Reference |

| ETA | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | [¹²⁵I]ET-1 | 61 | >820-fold | |

| ETA | CHO cells expressing human ETA receptor | [¹²⁵I]ET-1 | 48 | >1000-fold | |

| ETB | Various | [¹²⁵I]ET-1 | >50,000 | - |

Table 2: In Vitro Functional Antagonism of BMS-182874

| Assay | Cell Line/Tissue | Agonist | Parameter | Value (nM) | Reference |

| Inositol Phosphate Accumulation | Rat VSM-A10 cells | ET-1 | K₋B | 75 | |

| Calcium Mobilization | Rat VSM-A10 cells | ET-1 | K₋B | 140 | |

| Force Development (Contraction) | Rabbit Carotid Artery | ET-1 | K₋B | 520 | |

| Inhibition of ET-1 response | vsm-A10 cells | ET-1 | IC₅₀ | 150 |

Table 3: In Vivo Efficacy of BMS-182874

| Animal Model | Administration Route | Dose | Effect | ED₅₀ (µmol/kg) | Reference |

| Conscious, normotensive rats | Oral (p.o.) | - | Blunted pressor response to exogenous ET-1 | 30 | |

| Conscious, normotensive rats | Intravenous (i.v.) | - | Blunted pressor response to exogenous ET-1 | 24 | |

| DOCA-salt hypertensive rats | Intravenous (i.v.) | 100 µmol/kg | ~45 mm Hg decrease in blood pressure | - | |

| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 75, 150, 450 µmol/kg | ~30 mm Hg decrease in blood pressure | - | |

| Balloon-injured rat carotid arteries | Oral (p.o.) | 100 mg/kg daily | 35% decrease in lesion area | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BMS-182874.

Radioligand Binding Assays

This protocol is a synthesis of standard methods for determining the binding affinity of a compound to its receptor.

-

Membrane Preparation:

-

Cells (e.g., CHO cells stably expressing the human ETA receptor or rat VSM-A10 cells) are cultured to confluence.

-

Cells are harvested, washed with a suitable buffer (e.g., phosphate-buffered saline), and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or similar device.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of radioligand (e.g., [¹²⁵I]ET-1 at a final concentration of ~25 pM).

-

50 µL of binding buffer with or without competing ligand (BMS-182874 at various concentrations).

-

150 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

The plates are incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

The filters are washed rapidly with several volumes of the cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

In Vitro Functional Assays

These protocols are based on common methods to assess the functional antagonism of a compound.

-

Cell Preparation:

-

Rat VSM-A10 cells are seeded in 96-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 60 minutes at 37°C.

-

The cells are then washed to remove excess dye.

-

-

Assay Performance:

-

The plate is placed in a fluorescence plate reader capable of kinetic reads.

-

A baseline fluorescence reading is established.

-

BMS-182874 at various concentrations is added to the wells and incubated for a short period (e.g., 10-20 minutes).

-

ET-1 is then added to stimulate an increase in intracellular calcium.

-

The change in fluorescence intensity is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The antagonist constant (K₋B) is determined by analyzing the dose-dependent rightward shift of the ET-1 concentration-response curve in the presence of different concentrations of BMS-182874, using the Schild equation.

-

-

Tissue Preparation:

-

A rabbit is euthanized, and the carotid arteries are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

-

The arteries are cleaned of adhering connective tissue and cut into rings (e.g., 3-4 mm in width).

-

The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Assay Performance:

-

The tissue rings are allowed to equilibrate under a resting tension (e.g., 2 grams) for at least 60 minutes, with periodic washes.

-

A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

The tissues are then washed, and after a recovery period, they are incubated with various concentrations of BMS-182874 for a defined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to ET-1 is then generated in the presence of the antagonist.

-

-

Data Analysis:

-

The contractile force is measured using an isometric force transducer.

-

The antagonist constant (K₋B) is calculated from the parallel rightward shift of the ET-1 concentration-response curves using Schild analysis.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Endothelin-1 signaling pathway and the antagonistic action of BMS-182874.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for an in vivo study of BMS-182874 in a hypertension model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. rpsg.org.uk [rpsg.org.uk]

- 5. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-182874: A Technical Guide to a Selective Endothelin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 is a potent and selective, non-peptide antagonist of the endothelin-A (ETA) receptor. Its development has been pivotal in understanding the physiological and pathological roles of the endothelin system, particularly in cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of BMS-182874. Detailed methodologies for key in vitro assays are presented, along with a visualization of the ETA receptor signaling pathway and a general experimental workflow for the characterization of similar compounds.

Chemical Structure and Properties

BMS-182874, with the IUPAC name 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a synthetic molecule belonging to the sulfonamide class of compounds. Its chemical structure is characterized by a naphthalenesulfonamide core linked to a dimethylaminoisoxazole moiety.

Table 1: Chemical and Physical Properties of BMS-182874

| Property | Value | Reference |

| IUPAC Name | 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide | MedKoo Biosciences |

| Synonyms | BMS 182874, BMS182874 | MedKoo Biosciences |

| CAS Number | 153042-42-3 (free base) | MedKoo Biosciences |

| Chemical Formula | C17H19N3O3S | MedKoo Biosciences |

| Molecular Weight | 345.42 g/mol | MedKoo Biosciences |

| Appearance | White crystalline solid | APExBIO[1] |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Purity | ≥98% (by HPLC) | Tocris Bioscience[2] |

| Storage | Store at room temperature (hydrochloride salt). Short term at 0-4°C, long term at -20°C (free base). | Tocris Bioscience, MedKoo Biosciences[2] |

Biological Activity and Pharmacology

BMS-182874 functions as a competitive antagonist of the endothelin-A (ETA) receptor, displaying high selectivity over the ETB receptor subtype. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through these receptors. By blocking the ETA receptor, BMS-182874 inhibits the physiological actions of ET-1, such as vasoconstriction and cell proliferation.

Table 2: In Vitro and In Vivo Activity of BMS-182874

| Assay | System | Parameter | Value | Reference |

| ETA Receptor Binding | Rat vascular smooth muscle A10 (VSM-A10) cell membranes | Ki | 61 nM | Webb et al. (1995)[3] |

| ETA Receptor Binding | CHO cells expressing human ETA receptor | Ki | 48 nM | Webb et al. (1995)[3] |

| ETB Receptor Binding | Various | Ki | > 50 µM | Webb et al. (1995) |

| Inositol Phosphate Accumulation | VSM-A10 cells | KB | 75 nM | Webb et al. (1995) |

| Calcium Mobilization | VSM-A10 cells | KB | 140 nM | Webb et al. (1995) |

| ET-1 Induced Vasoconstriction | Rabbit carotid artery | KB | 520 nM | Webb et al. (1995) |

| Inhibition of ET-1 Pressor Response | Conscious, normotensive rats (intravenous) | ED50 | 24 µmol/kg | Webb et al. (1995) |

| Inhibition of ET-1 Pressor Response | Conscious, normotensive rats (oral) | ED50 | 30 µmol/kg | Webb et al. (1995) |

Mechanism of Action and Signaling Pathway

The endothelin-A (ETA) receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, endothelin-1 (ET-1), the receptor undergoes a conformational change, activating intracellular G-proteins, primarily of the Gq/11 family. This activation initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as smooth muscle contraction, proliferation, and hypertrophy. BMS-182874 competitively binds to the ETA receptor, preventing ET-1 from binding and thereby inhibiting this downstream signaling cascade.

Caption: ETA Receptor Signaling Pathway inhibited by BMS-182874.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize BMS-182874. Specific parameters may require optimization depending on the cell line and experimental conditions.

ETA Receptor Binding Assay ([¹²⁵I]ET-1 Displacement)

This assay measures the ability of a test compound to displace the radiolabeled ligand [¹²⁵I]ET-1 from the ETA receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the ETA receptor (e.g., rat aortic smooth muscle A10 cells) to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, [¹²⁵I]ET-1 (at a concentration near its Kd), and varying concentrations of BMS-182874 or other test compounds.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of phospholipase C.

Methodology:

-

Cell Culture and Labeling:

-

Plate ETA receptor-expressing cells in a multi-well plate and grow to near confluency.

-

Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation) and the desired concentrations of BMS-182874.

-

Stimulate the cells with a fixed concentration of ET-1 (e.g., EC₈₀) for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification:

-

Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Extract the soluble inositol phosphates.

-

Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration-response curve for the antagonist's inhibition of agonist-stimulated IP accumulation.

-

Calculate the KB (equilibrium dissociation constant for the antagonist) using the Schild equation or by fitting the data to an appropriate pharmacological model.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate ETA receptor-expressing cells on black-walled, clear-bottom microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

Incubate the cells to allow for de-esterification of the dye.

-

-

Assay Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject a solution containing BMS-182874 and incubate for a short period.

-

Inject a solution of ET-1 to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Quantify the peak fluorescence response or the area under the curve.

-

Determine the inhibitory effect of different concentrations of BMS-182874 on the ET-1-induced calcium response.

-

Calculate the IC₅₀ or KB value for the antagonist.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vitro characterization of a novel ETA receptor antagonist.

References

In Vitro Characterization of BMS-182874: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive technical overview of the in vitro characterization of BMS-182874, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in drug development investigating the pharmacological profile of ETA receptor antagonists.

Quantitative Pharmacological Data

The in vitro activity of BMS-182874 has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative view of its affinity and functional antagonism at endothelin receptors.

Table 1: Receptor Binding Affinity of BMS-182874

| Radioligand | Preparation | Receptor Type | Ki (nM) | Reference |

| [125I]ET-1 | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | ETA | 61 | [1] |

| [125I]ET-1 | CHO cells expressing human ETA receptor | ETA | 48 | [1][2] |

| [125I]ET-1 | - | ETB | > 50,000 | [1] |

Ki: Inhibition constant, a measure of the binding affinity of a ligand to a receptor.

Table 2: Functional Antagonism of BMS-182874

| Assay | Cell Line/Tissue | Stimulus | Parameter | Value (nM) | Reference |

| Inositol Phosphate Accumulation | VSM-A10 cells | ET-1 | KB | 75 | [1] |

| Calcium Mobilization | VSM-A10 cells | ET-1 | KB | 140 | |

| Force Development (Contraction) | Rabbit carotid artery | ET-1 | KB | 520 | |

| Inhibition of [3H]thymidine incorporation | Cultured rat aortic smooth muscle cells | ET-1 | - | - |

KB: Equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

Endothelin-A (ETA) Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to the G-protein coupled ETA receptor, primarily coupled to Gαq/11, initiates a signaling cascade leading to various cellular responses, including vasoconstriction and cell proliferation. BMS-182874 acts as a competitive antagonist at this receptor, blocking the binding of ET-1 and thereby inhibiting these downstream effects.

References

An In-depth Technical Guide to the Discovery and Development of BMS-182874

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a potent and selective nonpeptide antagonist of the endothelin A (ETA) receptor.[1][2] Developed by Bristol-Myers Squibb, this compound has been a valuable pharmacological tool for investigating the physiological and pathological roles of the endothelin system.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BMS-182874, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation.

Introduction: The Endothelin System and the Rationale for ETA Receptor Antagonism

The endothelin (ET) system comprises a family of three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, the endothelin A (ETA) and endothelin B (ETB) receptors. ET-1, the predominant isoform, is a potent vasoconstrictor and mitogen, exerting its effects primarily through the ETA receptor located on vascular smooth muscle cells. Activation of the ETA receptor is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Consequently, the development of ETA receptor antagonists emerged as a promising therapeutic strategy.

Discovery and Development of BMS-182874

BMS-182874 was discovered and developed by scientists at the Bristol-Myers Squibb Pharmaceutical Research Institute. It belongs to a class of sulfonamide-based endothelin receptor antagonists. The development of BMS-182874 was part of a broader effort to identify non-peptide, orally active ETA receptor antagonists with high selectivity over the ETB receptor. Structure-activity relationship (SAR) studies of naphthalenesulfonamide derivatives led to the identification of BMS-182874 as a lead compound with a favorable pharmacological profile.

Pharmacological Profile of BMS-182874

In Vitro Pharmacology

BMS-182874 is a competitive antagonist of the ETA receptor. Its high affinity and selectivity for the ETA receptor have been demonstrated in various in vitro assays.

Table 1: In Vitro Binding Affinity and Functional Antagonism of BMS-182874

| Assay | Cell Line/Tissue | Receptor Subtype | Parameter | Value | Reference |

| Radioligand Binding | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | ETA | Ki | 61 nM | |

| Radioligand Binding | CHO cells expressing human ETA receptor | ETA | Ki | 48 nM | |

| Radioligand Binding | Various | ETB | Ki | > 50 µM | |

| Inositol Phosphate Accumulation | VSM-A10 cells | ETA | KB | 75 nM | |

| Calcium Mobilization | VSM-A10 cells | ETA | KB | 140 nM | |

| Force Development | Rabbit carotid artery | ETA | KB | 520 nM |

In Vivo Pharmacology

BMS-182874 is orally active and effectively antagonizes the physiological effects of ET-1 in vivo.

Table 2: In Vivo Efficacy of BMS-182874 in Rats

| Animal Model | Administration Route | Parameter | Value | Reference |

| Conscious, normotensive rats | Oral | ED50 (inhibition of ET-1 pressor response) | 30 µmol/kg | |

| Conscious, normotensive rats | Intravenous | ED50 (inhibition of ET-1 pressor response) | 24 µmol/kg | |

| DOCA-salt hypertensive rats | Intravenous | Maximal decrease in Mean Arterial Pressure | ~45 mm Hg (at 100 µmol/kg) | |

| Balloon-injured rat carotid arteries | Oral | Reduction in lesion area (at 100 mg/kg daily for 3 weeks) | 35% |

Mechanism of Action: ETA Receptor Signaling Pathway

BMS-182874 exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 to the ETA receptor. This receptor is primarily coupled to the Gq/11 family of G proteins. Activation of the ETA receptor by ET-1 initiates a signaling cascade that leads to vasoconstriction and cell proliferation. BMS-182874 blocks these downstream effects.

Caption: ETA receptor signaling pathway and the inhibitory action of BMS-182874.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of BMS-182874.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of BMS-182874 for the ETA receptor.

Caption: Workflow for the radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]ET-1 (the radioligand), and varying concentrations of BMS-182874.

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ET-1.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of BMS-182874.

-

Plot the specific binding as a function of the logarithm of the BMS-182874 concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of specific [¹²⁵I]ET-1 binding) from the curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated inositol phosphate production.

Protocol:

-

Cell Culture and Labeling:

-

Plate VSM-A10 cells in multi-well plates and grow to near confluence.

-

Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

-

-

Assay:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells with varying concentrations of BMS-182874 in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with a fixed concentration of ET-1.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a stopping solution (e.g., perchloric acid).

-

Extract the inositol phosphates from the cells.

-

Separate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates produced against the logarithm of the BMS-182874 concentration.

-

Determine the concentration of BMS-182874 that produces a half-maximal inhibition of the ET-1 response to calculate the KB value.

-

In Vivo Pressor Response Assay

This in vivo assay assesses the ability of BMS-182874 to block the vasoconstrictor effect of exogenously administered ET-1 in rats.

Protocol:

-

Animal Preparation:

-

Use conscious, normotensive rats instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively.

-

Allow the animals to recover from surgery before the experiment.

-

-

Assay:

-

Administer BMS-182874 either orally (p.o.) or intravenously (i.v.) at various doses.

-

After a specified time, challenge the animals with an intravenous bolus of ET-1.

-

Continuously monitor and record the mean arterial pressure (MAP).

-

-

Data Analysis:

-

Measure the peak increase in MAP following the ET-1 challenge in both vehicle- and BMS-182874-treated animals.

-

Calculate the percent inhibition of the ET-1 pressor response for each dose of BMS-182874.

-

Plot the percent inhibition against the dose of BMS-182874 to determine the ED₅₀ value (the dose that causes 50% inhibition of the pressor response).

-

Conclusion

BMS-182874 is a well-characterized, potent, and selective ETA receptor antagonist that has been instrumental in elucidating the role of the endothelin system in health and disease. Its oral bioavailability and robust in vivo activity have made it a valuable research tool. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development.

References

The Role of the Endothelin-A (ETA) Receptor in the Pathophysiology and Treatment of Hypertension: A Technical Guide

Introduction

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1) and its cognate receptors, plays a pivotal role in cardiovascular homeostasis and disease.[1][2] ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors: the endothelin type A (ETA) and endothelin type B (ETB) receptors.[1][3] While both receptors are implicated in blood pressure regulation, the ETA receptor is predominantly responsible for the powerful and sustained vasoconstriction, vascular smooth muscle cell proliferation, and inflammatory responses that are hallmarks of hypertension.[4] This technical guide provides an in-depth examination of the ETA receptor's role in hypertension, detailing its signaling pathways, the experimental evidence supporting its involvement, and its emergence as a critical target for antihypertensive drug development.

ETA Receptor Signaling Pathways in Vascular Smooth Muscle

The binding of ET-1 to ETA receptors, located primarily on vascular smooth muscle cells (VSMCs), initiates a cascade of intracellular signaling events that culminate in vasoconstriction, cellular hypertrophy, and proliferation. These processes are central to the increased peripheral vascular resistance and structural remodeling of arteries seen in hypertension.

Upon activation by ET-1, the ETA receptor couples to G proteins of the Gq/11 family. This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates protein kinase C (PKC). PKC contributes to the sustained phase of vasoconstriction and is heavily involved in mediating the mitogenic and hypertrophic effects of ET-1.

-

Downstream Kinase Cascades: The activation of the ETA receptor also engages other critical signaling pathways, including the RhoA/Rho-kinase pathway and the mitogen-activated protein kinase (MAPK) cascade. These pathways are crucial for the long-term effects of ET-1, such as gene expression changes that lead to VSMC hypertrophy, proliferation, and extracellular matrix deposition—key components of vascular remodeling in chronic hypertension.

The following diagram illustrates the primary signaling cascade initiated by ET-1 binding to the ETA receptor in vascular smooth muscle cells.

Caption: ETA receptor signaling cascade in vascular smooth muscle cells.

Evidence for ETA Receptor Involvement in Hypertension

Compelling evidence from numerous preclinical and clinical studies underscores the critical role of the ET-1/ETA receptor axis in the pathogenesis of hypertension.

Experimental Animal Models

The endothelin system is activated in several experimental models of hypertension, particularly those that are salt-sensitive or severe. In these models, ETA receptor antagonists have been shown to lower blood pressure and regress vascular and cardiac hypertrophy.

| Experimental Hypertension Model | Role of ET-1 / ETA Receptor | Effect of ETA Antagonism | References |

| Deoxycorticosterone Acetate (DOCA)-Salt Rat | Increased vascular ET-1 expression and production. | Lowers blood pressure, reduces vascular hypertrophy. | |

| Dahl Salt-Sensitive (DS) Rat | Increased vascular ET-1 content on a high-salt diet. | Prevents vascular dysfunction and hypertrophy. | |

| Angiotensin II (Ang II)-Infused Rat | Ang II stimulates ET-1 production; ET-1 mediates part of Ang II's pressor effect. | Blunts the rise in blood pressure, reduces cardiac remodeling. | |

| Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Overexpression of ET-1 in blood vessels. | Lowers blood pressure, protects from stroke. | |

| Endothelial Cell-Specific ET-1 Knockout Mice | Mice have significantly lower baseline blood pressure (10-12 mmHg lower). | Demonstrates a key role for endothelial-derived ET-1 in maintaining basal vascular tone. | |

| Spontaneously Hypertensive Rat (SHR) | The endothelin system does not appear to play a major role. | Minimal effect on blood pressure. |

Human Hypertension

In humans, the evidence also points to an activated endothelin system, especially in more severe or resistant forms of hypertension. Moderately to severely hypertensive patients show enhanced expression of prepro-ET-1 mRNA in the endothelium of resistance arteries. Furthermore, clinical trials have demonstrated the efficacy of ETA receptor antagonists in lowering blood pressure.

| ETA Receptor Antagonist | Type | Key Clinical Trial Findings in Hypertension | References |

| Bosentan | Dual ETA/ETB Antagonist | In mild-to-moderate hypertension, lowered blood pressure to a similar extent as the ACE inhibitor enalapril. | |

| Darusentan | Selective ETA Antagonist | Showed significant blood pressure reduction in patients with resistant hypertension. | |

| Aprocitentan | Dual ETA/ETB Antagonist | The PRECISION trial demonstrated a significant and sustained blood pressure lowering effect in patients with resistant hypertension. It was recently approved for this indication. |

Experimental Protocols for Studying the ETA Receptor

The evaluation of ETA receptor function and the efficacy of its antagonists involves a multi-tiered approach, from molecular binding assays to in vivo physiological measurements.

Radioligand Binding Assays

These assays are used to determine the affinity and density of ETA receptors in a given tissue or cell line and to assess the binding properties of new antagonists.

-

Objective: To quantify receptor density (Bmax) and ligand affinity (Kd).

-

Methodology:

-

Membrane Preparation: Tissues (e.g., vascular smooth muscle, heart) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., ¹²⁵I-ET-1) at various concentrations.

-

Competition: To determine the affinity of an unlabeled antagonist, a fixed concentration of radioligand is co-incubated with increasing concentrations of the antagonist.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.

-

Analysis: Data are analyzed using Scatchard plots or non-linear regression to calculate Bmax and Kd (for saturation binding) or IC50 and Ki (for competition binding).

-

In Vitro Isolated Vessel Functional Assays

This technique assesses the physiological response of blood vessels to ET-1 and the functional potency of ETA receptor antagonists.

-

Objective: To measure ET-1-induced vasoconstriction and its inhibition by antagonists.

-

Methodology:

-

Vessel Preparation: A blood vessel (e.g., rat aorta, rabbit carotid artery) is dissected, cleaned of connective tissue, and cut into rings (2-4 mm).

-

Mounting: The rings are mounted between two hooks in an organ bath filled with a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The vessel rings are equilibrated under a resting tension for 60-90 minutes.

-

Concentration-Response Curve: Cumulative concentrations of ET-1 are added to the bath, and the resulting contractile force is recorded.

-

Antagonist Evaluation: The protocol is repeated after pre-incubating the vessel rings with a specific concentration of an ETA antagonist for 30-60 minutes. A rightward shift in the ET-1 concentration-response curve indicates competitive antagonism.

-

Analysis: The potency of ET-1 (EC50) and the affinity of the antagonist (pA2 value) are calculated from the response curves.

-

In Vivo Blood Pressure Measurement in Animal Models

Telemetry is the gold standard for continuously monitoring blood pressure in conscious, freely moving animals, providing robust data on the antihypertensive effects of ETA antagonists.

-

Objective: To determine the effect of chronic ETA receptor blockade on blood pressure in normotensive or hypertensive animal models.

-

Methodology:

-

Transmitter Implantation: A radio-telemetry transmitter with a pressure-sensing catheter is surgically implanted, with the catheter typically placed in the abdominal or thoracic aorta. Animals are allowed to recover for 1-2 weeks.

-

Baseline Recording: Mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate are continuously recorded for a baseline period (e.g., 5-7 days).

-

Drug Administration: The ETA antagonist is administered to the animals, often via oral gavage, in drinking water, or through osmotic minipumps for a defined treatment period (e.g., 4-8 weeks).

-

Continuous Monitoring: Cardiovascular parameters are continuously monitored throughout the treatment and recovery periods.

-

Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between treated and vehicle control groups.

-

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ETA receptor antagonist.

Caption: Preclinical evaluation workflow for an ETA receptor antagonist.

Therapeutic Rationale and Clinical Implications

The extensive preclinical and clinical data confirm that the ET-1/ETA receptor pathway is a key driver of hypertension, particularly in severe and resistant cases. The mechanisms extend beyond simple vasoconstriction to include profound effects on vascular structure, inflammation, and renal function.

Activation of the ETA receptor contributes to:

-

Increased Peripheral Resistance: Through direct, potent, and sustained vasoconstriction.

-

Vascular Remodeling: By promoting the proliferation and hypertrophy of vascular smooth muscle cells and increasing extracellular matrix deposition.

-

Endothelial Dysfunction: By contributing to an imbalance between vasoconstrictor and vasodilator signals.

-

Renal Effects: By promoting sodium and water retention.

This multifaceted role makes the ETA receptor an attractive therapeutic target. Blockade of this receptor offers a mechanism of action that is distinct from and potentially complementary to existing antihypertensive drug classes that target the renin-angiotensin-aldosterone system or calcium channels. The recent success and approval of aprocitentan for resistant hypertension validates this therapeutic strategy, offering a new option for a patient population with high cardiovascular risk and unmet medical needs.

The diagram below illustrates the logical relationship between the pathophysiology driven by ETA receptor activation and the therapeutic intervention with antagonists.

Caption: Rationale for ETA receptor antagonism in hypertension.

Conclusion

The ETA receptor is a central mediator in the pathophysiology of hypertension. Its activation by endothelin-1 drives a potent combination of vasoconstriction and adverse vascular remodeling, contributing significantly to the elevation and maintenance of high blood pressure. Decades of research, substantiated by a wealth of data from experimental models and human clinical trials, have solidified the ETA receptor's importance. The development and recent approval of endothelin receptor antagonists for resistant hypertension mark a significant advancement in cardiovascular medicine, providing a targeted therapeutic approach for a condition that remains a major global health challenge. Further research will continue to refine the role of this pathway and optimize the application of its antagonists in various cardiovascular disease states.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Role of endothelin-1 in hypertension and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BMS-182874 in Modulating the Endothelin-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-182874, a potent and selective endothelin-1 (ET-1) receptor antagonist. It details the compound's mechanism of action, its interaction with the ET-1 signaling pathway, and comprehensive data from in vitro and in vivo studies. This document also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development in this area.

Introduction to Endothelin-1 and its Receptors

Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[1] Its physiological effects are mediated through the activation of two G-protein coupled receptor subtypes: ET-A and ET-B. The ET-A receptor is predominantly found on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.[1][2] The ET-B receptor, located on endothelial cells, mediates vasodilation via the release of nitric oxide and prostacyclin. However, ET-B receptors are also present on smooth muscle cells, where their activation can also contribute to vasoconstriction. The ET-1 signaling pathway is implicated in a variety of cardiovascular diseases, including hypertension, atherosclerosis, and restenosis following angioplasty.[2]

BMS-182874: A Selective ET-A Receptor Antagonist

BMS-182874, with the chemical name 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, is a nonpeptide, orally active, and highly selective antagonist of the ET-A receptor. Its selectivity for the ET-A receptor over the ET-B receptor makes it a valuable tool for elucidating the specific roles of ET-A receptor activation in various physiological and pathological processes.

Mechanism of Action

BMS-182874 acts as a competitive antagonist at the ET-A receptor. It competitively inhibits the binding of [¹²⁵I]ET-1 to ET-A receptors, thereby blocking the downstream signaling cascades initiated by ET-1. This inhibition prevents ET-1-induced physiological responses such as vasoconstriction and smooth muscle cell proliferation.

Quantitative Data

The following tables summarize the quantitative data for BMS-182874 from various in vitro and in vivo studies.

In Vitro Binding Affinity

| Cell Line/Tissue | Receptor Subtype | Assay | Parameter | Value | Reference |

| Rat Vascular Smooth Muscle A10 Cells | ET-A | [¹²⁵I]ET-1 Competition | Kᵢ | 61 nM | |

| CHO cells expressing human ET-A | ET-A | [¹²⁵I]ET-1 Competition | Kᵢ | 48 nM | |

| Various | ET-B | [¹²⁵I]ET-1 Competition | Kᵢ | > 50 µM | |

| vsm-A10 cells | ET-A | IC₅₀ | 0.150 µM |

In Vitro Functional Activity

| Cell Line/Tissue | Assay | Parameter | Value | Reference |

| VSM-A10 cells | Inositol Phosphate Accumulation | Kₒ | 75 nM | |

| VSM-A10 cells | Calcium Mobilization | Kₒ | 140 nM | |

| Rabbit Carotid Artery Rings | Force Development | Kₒ | 520 nM |

In Vivo Efficacy

| Animal Model | Administration | Effect | Parameter | Value | Reference |

| Conscious, normotensive rats | Intravenous | Blunted pressor response to ET-1 | ED₅₀ | 24 µmol/kg | |

| Conscious, normotensive rats | Oral | Blunted pressor response to ET-1 | ED₅₀ | 30 µmol/kg | |

| Balloon-injured rat carotid arteries | Oral (100 mg/kg daily) | Decreased lesion area | 35% | ||

| Balloon-injured rat carotid arteries | Oral (100 mg/kg daily) | Decreased lesion/media ratio | 34% | ||

| Deoxycorticosterone acetate-induced hypertensive rats | Oral (100 µM/kg) | Reduction in arterial pressure | 25% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Endothelin Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of BMS-182874 for the ET-A receptor.

Materials:

-

Cells or tissues expressing ET-A receptors (e.g., rat aortic smooth muscle A10 cells, CHO cells stably expressing the human ET-A receptor).

-

[¹²⁵I]ET-1 (radioligand).

-

BMS-182874.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize them in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add a constant concentration of [¹²⁵I]ET-1 (typically at or below its K₋).

-

Add increasing concentrations of BMS-182874. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled ET-1.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or filtration manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (BMS-182874) concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To assess the inhibitory effect of BMS-182874 on ET-1-induced intracellular calcium release.

Materials:

-

Cells expressing ET-A receptors (e.g., VSM-A10 cells).

-

Black-walled, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

HEPES-buffered saline (HBS).

-

ET-1.

-

BMS-182874.

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Cell Seeding:

-

Seed cells into black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBS.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Assay:

-

Wash the cells with HBS to remove extracellular dye. Add fresh HBS (containing probenecid, if used) to each well.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of BMS-182874 to the wells and incubate for a specified period.

-

Inject a fixed concentration of ET-1 into the wells to stimulate calcium release.

-

Record the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, use excitation around 490 nm and emission around 520 nm.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380).

-

For Fluo-4, calculate the change in fluorescence intensity from baseline (ΔF/F₀).

-

Plot the peak response against the concentration of BMS-182874 to determine its inhibitory potency (IC₅₀).

-

Calculate the Kₒ value using the Schild equation for competitive antagonism.

-

Phosphoinositide Hydrolysis Assay

Objective: To measure the effect of BMS-182874 on ET-1-stimulated phosphoinositide turnover.

Materials:

-

Cells expressing ET-A receptors (e.g., VSM-A10 cells).

-

myo-[³H]inositol.

-

Culture medium deficient in inositol.

-

Lithium chloride (LiCl) solution.

-

ET-1.

-

BMS-182874.

-

Trichloroacetic acid (TCA).

-

Dowex anion-exchange resin.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Labeling:

-

Culture cells in inositol-free medium supplemented with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay:

-

Wash the labeled cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells with LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of BMS-182874 and incubate for a defined period.

-

Stimulate the cells with ET-1.

-

Terminate the reaction by adding ice-cold TCA.

-

-

Separation of Inositol Phosphates:

-

Extract the soluble inositol phosphates.

-

Apply the extracts to a Dowex anion-exchange column.

-

Elute different inositol phosphate species (IP₁, IP₂, IP₃) with increasing concentrations of ammonium formate/formic acid.

-

-

Data Analysis:

-

Measure the radioactivity in each eluted fraction using a scintillation counter.

-

Plot the amount of [³H]inositol phosphates produced against the concentration of BMS-182874 to determine its inhibitory effect.

-

Calculate the Kₒ value from the dose-response curve.

-

In Vivo Models

Objective: To evaluate the effect of BMS-182874 on neointimal formation following vascular injury.

Procedure:

-

Anesthetize male Sprague-Dawley rats.

-

Expose the left common carotid artery.

-

Introduce a balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.

-

Inflate the balloon and pass it through the artery multiple times to denude the endothelium and induce injury.

-

Remove the catheter and ligate the external carotid artery.

-

Administer BMS-182874 (e.g., 100 mg/kg, p.o.) or vehicle daily, starting before the injury and continuing for a specified period (e.g., 2 weeks).

-

At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

-

Excise the arteries, process them for histology, and stain sections (e.g., with hematoxylin and eosin).

-

Perform morphometric analysis to measure the areas of the intima, media, and lumen. Calculate the intima-to-media ratio.

Objective: To assess the in vivo efficacy of BMS-182874 in antagonizing the vasoconstrictor effect of ET-1.

Procedure:

-

Anesthetize and cannulate the femoral artery and vein of a conscious, normotensive rat for blood pressure monitoring and drug administration, respectively.

-

Allow the animal to stabilize.

-

Administer BMS-182874 either intravenously or orally.

-

After a suitable period for drug absorption and distribution, administer a bolus injection of ET-1.

-

Record the mean arterial pressure continuously.

-

Compare the pressor response to ET-1 in BMS-182874-treated animals to that in vehicle-treated controls.

-

Determine the ED₅₀, the dose of BMS-182874 that causes a 50% reduction in the maximum pressor response to ET-1.

Conclusion

BMS-182874 is a highly selective and orally active ET-A receptor antagonist that has been instrumental in defining the role of the ET-A receptor in cardiovascular pathophysiology. Its ability to competitively block ET-1-induced vasoconstriction and smooth muscle cell proliferation, as demonstrated in a range of in vitro and in vivo models, highlights its therapeutic potential in conditions characterized by excessive ET-A receptor activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the endothelin system and develop novel therapeutics targeting this pathway.

References

The Pharmacological Profile of BMS-182874: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 is a potent, selective, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive overview of the pharmacological profile of BMS-182874, synthesizing available data on its binding affinity, functional antagonism, and in vivo activity. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to offer a complete technical resource for professionals in the field of drug discovery and development.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two main receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation.[1] Consequently, antagonism of the ETA receptor has been a key therapeutic target for cardiovascular diseases. BMS-182874, chemically identified as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, emerged from research efforts to develop non-peptide ETA receptor antagonists with good oral bioavailability.[1] This guide details its pharmacological characteristics.

Quantitative Pharmacology

The pharmacological activity of BMS-182874 has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of BMS-182874

| Parameter | Cell Line / Tissue | Value | Reference(s) |

| Ki (Binding Affinity) | CHO cells expressing human ETA receptor | 48 nM | [1] |

| Rat vascular smooth muscle A10 (VSM-A10) cell membranes | 61 nM | [1] | |

| ETB receptors | > 50 µM | [1] | |

| KB (Functional Antagonism) | ET-1-stimulated inositol phosphate accumulation (VSM-A10 cells) | 75 nM | |

| ET-1-stimulated calcium mobilization (VSM-A10 cells) | 140 nM | ||

| ET-1-induced force development (isolated rabbit carotid artery) | 520 nM |

Table 2: In Vivo Efficacy of BMS-182874

| Parameter | Animal Model | Administration Route | ED50 / Effect | Reference(s) |

| ED50 (Pressor Response to ET-1) | Conscious, normotensive rats | Oral | 30 µmol/kg | |

| Conscious, normotensive rats | Intravenous | 24 µmol/kg | ||

| Neointimal Formation | Balloon-injured rat carotid artery | Oral (100 mg/kg daily) | 35% decrease in lesion area |

Mechanism of Action and Signaling Pathway

BMS-182874 acts as a competitive antagonist at the ETA receptor. The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and proliferation. BMS-182874 competitively blocks the initial binding of ET-1 to the ETA receptor, thereby inhibiting these downstream effects.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of BMS-182874 for the ETA receptor.

Protocol Details:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human ETA receptor or from rat aortic smooth muscle A10 cells are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated with a fixed concentration of [125I]ET-1 and varying concentrations of BMS-182874 in a suitable buffer.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated second messenger production.

Protocol Details:

-

Cell Culture: Rat aortic smooth muscle A10 cells are cultured to near confluence.

-

Labeling: The cells are labeled by incubation with [3H]myo-inositol.

-

Stimulation: The labeled cells are pre-incubated with varying concentrations of BMS-182874, followed by stimulation with ET-1.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Quantification: The different inositol phosphate isomers are separated by ion-exchange chromatography and the radioactivity of each is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of BMS-182874 that produces a 50% inhibition of the ET-1-stimulated inositol phosphate accumulation is determined to calculate the KB value.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.

Protocol Details:

-

Cell Culture and Dye Loading: Rat aortic smooth muscle A10 cells are grown on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Measurement: The coverslips are placed in a fluorometer, and baseline fluorescence is recorded.

-

Antagonist and Agonist Addition: Varying concentrations of BMS-182874 are added, followed by the addition of ET-1 to stimulate calcium release.

-

Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time.

-

Data Analysis: The inhibitory effect of BMS-182874 on the ET-1-induced calcium transient is quantified to determine the KB value.

In Vivo Pressor Response to ET-1

This in vivo assay evaluates the ability of orally or intravenously administered BMS-182874 to block the vasoconstrictor effects of ET-1.

Protocol Details:

-

Animal Model: Conscious, normotensive rats are used. The animals are instrumented with arterial catheters for direct blood pressure measurement.

-

Drug Administration: BMS-182874 is administered either orally via gavage or intravenously. The vehicle for oral administration is not specified in the available literature.

-